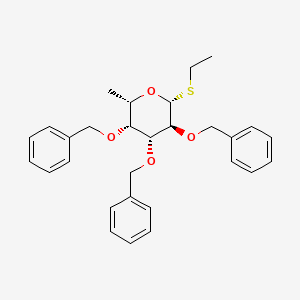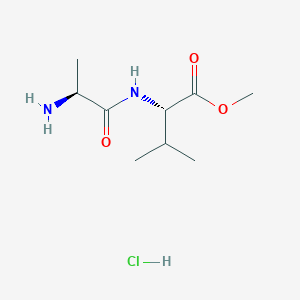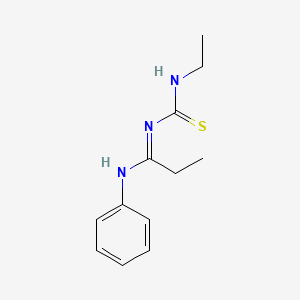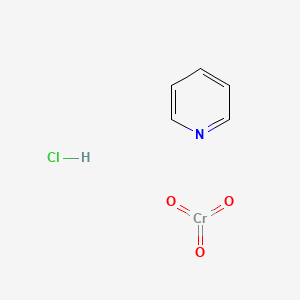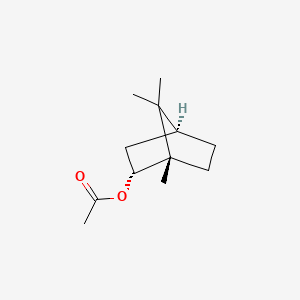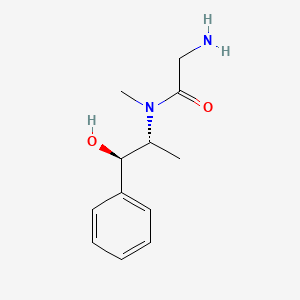
(R,R)-(+)-Pseudoephedrine glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (R,R)-(+)-Pseudoephedrine glycinamide can be approached through multiple methodologies. A notable method involves the diastereoselective alkylation of the imine derived from Myers (+)-pseudoephedrine glycinamide, allowing for the synthesis of (R)-α-amino acids under mild conditions (Guillena & Nájera, 2001). Another approach includes a one-step synthesis from Gly-OMe and pseudoephedrine, showcasing its versatility as a precursor (Myers, Yoon, & Gleason, 1995).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of α-Amino Acids : (R,R)-(+)-Pseudoephedrine glycinamide is used for the diastereoselective alkylation of alkyl halides under phase transfer conditions, leading to the synthesis of (R)-α-amino acids. This process allows for the efficient and mild hydrolysis of the alkylated products (Guillena & Nájera, 2001).
Synthesis of Specific α-Amino Acids : Applications include the synthesis of l-allylglycine and N-Boc-l-allylglycine through alkylation reactions involving (R,R)-(+)-pseudoephedrine (Myers & Gleason, 2003).
One-Step Synthesis of Pseudoephedrine Glycinamide : Both enantiomers of pseudoephedrine glycinamide can be synthesized through either a standard two-step coupling process or a more economical one-step reaction, showcasing its versatility as a precursor for α-amino acid synthesis (Myers, Yoon, & Gleason, 1995).
Synthesis of Natural Antiproliferative Agents : This compound has been used in the enantioselective synthesis of quinocarcin, a natural antiproliferative agent. This involves condensation of optically active α-amino aldehyde intermediates derived from (R,R)-pseudoephedrine glycinamide (Kwon & Myers, 2005).
Methodology for Synthesizing d- and l-α-Amino Acids : It is a key component in a practical methodology to synthesize d- and l-α-amino acids, as well as N-protected α-amino acids and N-methyl-α-amino acids, showcasing its broad utility in organic synthesis (Myers, Gleason, Yoon, & Kung, 1997).
Propiedades
IUPAC Name |
2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDPMXCBLHKCI-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
Q & A
Q1: How is (R,R)-(+)-Pseudoephedrine glycinamide used in the synthesis of complex molecules like (-)-quinocarcin?
A1: (R,R)-(+)-Pseudoephedrine glycinamide serves as a crucial starting material for synthesizing optically active α-amino aldehydes, key intermediates in the production of (-)-quinocarcin. [, ] Specifically, it's used to create both N-protected α-amino aldehyde 1 and C-protected α-amino aldehyde derivative 2. [] This directed condensation of these aldehydes allows for the enantioselective synthesis of (-)-quinocarcin, a natural antiproliferative agent. [, ]
Q2: Can you elaborate on the role of (R,R)-(+)-Pseudoephedrine glycinamide in achieving enantioselectivity during these reactions?
A2: (R,R)-(+)-Pseudoephedrine glycinamide functions as a chiral auxiliary, meaning it's a chiral molecule temporarily incorporated into the synthesis to direct the stereochemical outcome. [] Its presence in 1 and 2 leads to diastereomeric transition states during the condensation and subsequent Strecker reaction. [] This difference in transition state energy favors the formation of one enantiomer over the other, ultimately yielding enantioenriched (-)-quinocarcin. []
Q3: Are there any other applications of (R,R)-(+)-Pseudoephedrine glycinamide in asymmetric synthesis besides (-)-quinocarcin?
A3: Yes, (R,R)-(+)-Pseudoephedrine glycinamide is highly valuable for synthesizing various α-amino acids. For instance, it enables the preparation of L-allylglycine and N-Boc-L-allylglycine through alkylation reactions. [] This highlights its versatility in constructing different chiral molecules beyond (-)-quinocarcin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)
